molecular formula C13H9ClF3NO3S2 B2883837 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1021079-42-4

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2883837
CAS No.: 1021079-42-4
M. Wt: 383.78
InChI Key: XHQDOIAWZOYINL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with N-(3-(trifluoromethyl)phenyl)acetamide . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Sulfonamides and sulfonate esters.

Scientific Research Applications

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(difluoromethyl)phenyl]acetamide
  • 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)benzyl]acetamide

Uniqueness

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide stands out due to its specific combination of a chlorothiophene sulfonyl group and a trifluoromethyl phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO3S2/c14-10-4-5-12(22-10)23(20,21)7-11(19)18-9-3-1-2-8(6-9)13(15,16)17/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQDOIAWZOYINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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